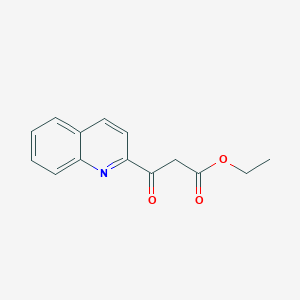

Ethyl 3-oxo-3-(quinolin-2-yl)propanoate

Description

Properties

CAS No. |

96057-59-9 |

|---|---|

Molecular Formula |

C14H13NO3 |

Molecular Weight |

243.26 g/mol |

IUPAC Name |

ethyl 3-oxo-3-quinolin-2-ylpropanoate |

InChI |

InChI=1S/C14H13NO3/c1-2-18-14(17)9-13(16)12-8-7-10-5-3-4-6-11(10)15-12/h3-8H,2,9H2,1H3 |

InChI Key |

MLATUAWHLMZKCM-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CC(=O)C1=NC2=CC=CC=C2C=C1 |

Canonical SMILES |

CCOC(=O)CC(=O)C1=NC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations in the Aryl/Heteroaryl Group

Ethyl 3-oxo-3-(quinolin-2-yl)propanoate belongs to a broader class of β-keto esters with diverse aryl or heteroaryl substituents. Key analogs include:

Key Differences :

- Electronic Effects: The quinolin-2-yl group enhances resonance stabilization compared to phenyl or thienyl groups, facilitating nucleophilic attacks at the β-keto position. This is critical in cyclization reactions for heterocycle formation .

- Steric Influence : Bulky substituents like trans-2-phenylcyclopropyl reduce reaction rates in nucleophilic additions, whereas smaller groups (e.g., pyridin-2-yl) favor faster kinetics .

- For example, ethyl 3-oxo-3-(quinolin-3-ylamino)propanoate derivatives act as anticancer agents by targeting AIMP2-DX2 .

Reactivity in Multicomponent Reactions

This compound participates in multicomponent reactions (MCRs) to form complex heterocycles. Comparisons with analogs:

Notable Trends:

- Quinoline-containing substrates show higher regioselectivity in indole formation compared to phenyl analogs, attributed to the nitrogen atom’s directing effects .

- Substrates with electron-deficient aryl groups (e.g., trifluoromethylphenyl) exhibit slower reaction kinetics in MCRs due to reduced nucleophilicity .

Physical and Spectroscopic Properties

Analytical data highlights structural distinctions:

Insights :

- The quinolin-2-yl derivative displays downfield shifts in $^1$H NMR due to the aromatic ring’s deshielding effects .

- IR carbonyl stretches vary with substituent electronegativity: electron-withdrawing groups (e.g., quinoline) increase C=O bond polarization, raising absorption frequencies .

Preparation Methods

Key Reaction Parameters:

| Parameter | Value/Description | Source |

|---|---|---|

| Catalyst | ZnCl₂ in CH₃COOH | |

| Temperature | Reflux (~118°C) | |

| Reaction Time | 10–16 hours | |

| Yield | 51.7–63.6% | |

| Purification Method | Column chromatography |

This method’s efficiency stems from the synergistic effect of zinc chloride and acetic acid, which facilitate both Michael addition and subsequent cyclization. The chalcone’s electron-deficient β-carbon readily undergoes nucleophilic attack by aniline, forming a Schiff base intermediate that cyclizes to yield the quinoline framework.

Condensation with Acrylic Acid Derivatives

A second route involves the condensation of 2-quinolinone with acrylic acid derivatives. For instance, heating 2-quinolinone (1.45 g, 10 mmol) with ethyl acrylate (40 mmol) and potassium carbonate (1.38 g, 10 mmol) at 100°C for 10 hours produces ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate. The crude product is isolated via ethyl acetate extraction and crystallized from ethanol.

Optimization Insights:

- Solvent-Free Conditions : Eliminating solvents enhances atom economy and reduces waste.

- Base Selection : Potassium carbonate outperforms weaker bases (e.g., NaHCO₃) in deprotonating 2-quinolinone, accelerating nucleophilic attack on ethyl acrylate.

Hydrolysis and Esterification Strategies

While direct synthesis is preferred, indirect routes involve hydrolyzing preformed acids to esters. For example, ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate is saponified using aqueous NaOH (10 mmol) in ethanol at 25°C for 10 hours, yielding 3-[2-oxoquinolin-1(2H)-yl]propanoic acid. Subsequent esterification with ethanol under acidic conditions (e.g., H₂SO₄) regenerates the ethyl ester.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Michael Addition | 51.7–63.6 | >95 | Moderate | Solvent-free, green chemistry |

| Acrylate Condensation | 70–85 | >90 | High | Short reaction time |

| Hydrolysis-Esterification | 80–91 | >98 | Low | High-purity product |

The acrylate condensation method offers superior scalability and shorter reaction times, making it ideal for industrial applications. In contrast, the Michael addition aligns with green chemistry principles but requires longer durations.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-oxo-3-(quinolin-2-yl)propanoate?

- Methodological Answer : The compound is typically synthesized via Claisen condensation or acylation of quinoline derivatives. For example:

- Meldrum's Acid Route : Reacting Meldrum’s acid with trans-2-phenylcyclopropane-1-carbazide followed by ethanolysis yields 3-oxoesters, which can be adapted for quinoline derivatives .

- Thiophenol-Free Cyclopropane Insertion : A one-pot reaction of ethyl 3-oxo-3-(cyclopropyl)propanoate with methylammonium acetate and quinones avoids thiophenol, preserving aromatic-heteroaromatic spacing .

- Heteroaromatic Acylation : Ethyl 3-oxo-3-(pyridin-3-yl)propanoate analogs are synthesized by condensing aminoindoles with ethyl benzoylacetate in ethanol under acidic conditions .

Q. How is the compound characterized spectroscopically, and what are common data contradictions?

- Methodological Answer :

- NMR Analysis : The ester carbonyl (C=O) typically resonates at δ ~170 ppm in , while quinoline protons appear as multiplet signals in aromatic regions (δ 7.5–8.5 ppm in ).

- Contradiction Resolution : Discrepancies in spectral data (e.g., unexpected splitting or shifts) may arise from impurities, solvent effects, or tautomerism. Cross-validate with high-resolution mass spectrometry (HRMS) and compare to literature values for analogous structures (e.g., ethyl 3-oxo-3-(pyrimidin-2-yl)propanoate in ).

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis of this compound derivatives?

- Methodological Answer :

- Biocatalytic Reduction : Short-chain dehydrogenases like ChKRED12 enable stereoselective reduction of β-keto esters to (S)-alcohols with >99% enantiomeric excess (ee). Coupling with glucose dehydrogenase regenerates NADPH, achieving 100 g/L substrate conversion in 12 hours .

- Ruthenium-Catalyzed Hydrogenation : Chiral diphosphine-ruthenium complexes (e.g., BINAP derivatives) hydrogenate β-keto esters with high enantioselectivity. Optimize solvent (e.g., methanol) and pressure (1–5 bar H₂) to enhance yield .

Q. How can computational modeling guide the design of this compound-based enzyme inhibitors?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate interactions between the compound’s quinoline moiety and enzyme active sites (e.g., proteases or kinases). Focus on hydrogen bonding with conserved residues (e.g., Asp189 in trypsin-like proteases).

- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on quinoline) with inhibitory activity. Validate predictions via synthesis and enzymatic assays .

Q. What experimental factors influence contradictory results in the compound’s reactivity studies?

- Methodological Answer :

- Reaction Conditions : Solvent polarity (e.g., ethanol vs. DMF) and temperature significantly impact Claisen condensation efficiency. For example, ethanolysis at reflux yields 86% product, while room-temperature reactions drop to 42% .

- Substrate Purity : Trace moisture or acidic impurities in ethyl 3-oxoesters can promote side reactions (e.g., hydrolysis to carboxylic acids). Pre-dry substrates with molecular sieves or Drierite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.